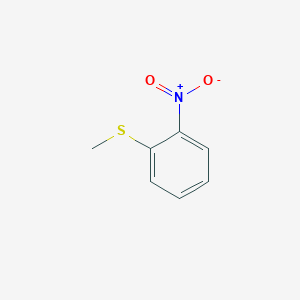

2-Nitrothioanisole

Description

Overview of Thioanisole (B89551) Derivatives in Chemical Research

Thioanisole and its derivatives are a class of sulfur-containing organic compounds that have garnered significant attention in chemical research. These compounds serve as versatile building blocks and intermediates in organic synthesis. technologynetworks.comdoshisha.ac.jp Their utility stems from the reactivity of the thioether group, which can be manipulated to form new carbon-carbon and carbon-heteroatom bonds. technologynetworks.comdoshisha.ac.jp For instance, recent studies have demonstrated the use of thioanisole derivatives in photocatalytic reactions to synthesize complex heterocyclic compounds, highlighting their potential in developing eco-friendly synthetic methods. technologynetworks.comdoshisha.ac.jp The electronic properties of the aromatic ring in thioanisole derivatives can be tuned by the introduction of various substituents, influencing their reactivity and making them valuable substrates for a range of chemical transformations. acs.org Research has explored the functionalization of the S-α-C(sp³)–H bond in thioanisoles, a challenging transformation that opens new avenues for creating complex molecules. acs.org

Positional Isomers: 2-Nitrothioanisole, 3-Nitrothioanisole, and 4-Nitrothioanisole (B1212185)

Nitrothioanisole exists as three positional isomers: this compound, 3-Nitrothioanisole, and 4-Nitrothioanisole. These isomers share the same molecular formula, C₇H₇NO₂S, and molecular weight, but differ in the position of the nitro group (-NO₂) on the benzene (B151609) ring relative to the methylthio group (-SCH₃). synquestlabs.comchemicalbook.comchemicalbook.com This difference in substitution pattern leads to distinct physical and chemical properties for each isomer. savemyexams.com Positional isomerism can significantly influence a molecule's reactivity, spectroscopic characteristics, and biological activity. nih.gov

Table 1: Properties of Nitrothioanisole Isomers

| Property | This compound | 3-Nitrothioanisole | 4-Nitrothioanisole |

|---|---|---|---|

| CAS Number | 3058-47-7 synquestlabs.com | 2524-76-7 arctomsci.com | 701-57-5 chemicalbook.com |

| Molecular Formula | C₇H₇NO₂S synquestlabs.com | C₇H₇NO₂S arctomsci.com | C₇H₇NO₂S chemicalbook.com |

| Molecular Weight | 169.20 g/mol synquestlabs.com | 169.20 g/mol labproinc.com | 169.20 g/mol thermofisher.com |

| Appearance | --- | Pale Yellow Liquid labproinc.com | Yellow Solid chemicalbook.com |

| Melting Point | --- | 14 °C chemicalbook.com | 66-69 °C chemicalbook.com |

| Boiling Point | --- | 92 °C / 1mmHg chemicalbook.com | 140 °C avantorsciences.com |

| Density | --- | 1.29 g/cm³ labproinc.com | --- |

| Refractive Index | --- | 1.62 labproinc.com | --- |

This table is populated with data from multiple sources. synquestlabs.comchemicalbook.comchemicalbook.comarctomsci.comlabproinc.comthermofisher.comavantorsciences.com

Significance of Nitrated Aromatic Compounds in Organic Synthesis and Medicinal Chemistry

Nitrated aromatic compounds are a cornerstone of modern organic chemistry and play a pivotal role in medicinal chemistry. byjus.comscielo.brscispace.com The introduction of a nitro group onto an aromatic ring, a process known as aromatic nitration, is a fundamental reaction in organic synthesis. numberanalytics.com This functional group is a powerful electron-withdrawing group, which modifies the electronic properties of the aromatic ring and influences its reactivity in subsequent reactions. scielo.br

In organic synthesis, nitroaromatic compounds serve as crucial intermediates for the production of a wide array of other functional groups. byjus.comlibretexts.org For example, the nitro group can be readily reduced to an amino group, providing a common pathway to anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals. libretexts.org

From a medicinal chemistry perspective, the nitro group is a key component in a number of therapeutic agents. scielo.brnih.gov Nitroaromatic compounds are found in drugs with antibacterial, antiprotozoal, and anticancer properties. scielo.brnih.gov The biological activity of these compounds is often linked to the bioreduction of the nitro group within the target organism or cell, a process that can lead to the generation of reactive species that are responsible for the therapeutic effect. scielo.brsvedbergopen.com However, this same reactivity can also be associated with toxicity, making the study of nitroaromatic compounds in a biological context a complex and important area of research. svedbergopen.comnih.gov The presence of a nitro group can influence a drug's pharmacokinetics and pharmacodynamics. svedbergopen.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methylsulfanyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYERWKWSYZQUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289695 | |

| Record name | 2-Nitrothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-47-7 | |

| Record name | 1-(Methylthio)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 62852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3058-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 Nitrothioanisole

Reaction Mechanisms and Pathways

The chemical behavior of 2-Nitrothioanisole is dictated by the interplay of the nitro group and the methylthio group attached to the aromatic ring. These substituents influence the electron density of the ring and, consequently, its susceptibility to different types of chemical attack.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound. wikipedia.org This type of reaction involves the displacement of a leaving group from an aromatic ring by a nucleophile. wikipedia.org The mechanism generally proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

The presence of electron-withdrawing groups on an aromatic ring is crucial for activating it towards nucleophilic attack. wikipedia.orgnumberanalytics.com In this compound, the nitro group (–NO₂) acts as a powerful electron-withdrawing substituent. numberanalytics.com This effect is most pronounced when the group is positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the intermediate formed during the reaction. masterorganicchemistry.comyoutube.com

The methylthio group (–SCH₃), while not as strongly activating as the nitro group, also influences the reactivity of the ring. Its effect is a combination of inductive and resonance effects. libretexts.org The presence of these substituents, particularly the nitro group, makes the aromatic ring of this compound electron-deficient and thus more susceptible to attack by nucleophiles. masterorganicchemistry.com The rate of nucleophilic aromatic substitution is accelerated by the presence of such electron-withdrawing groups. masterorganicchemistry.com

The SNAr mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com This intermediate is formed when the nucleophile attacks the carbon atom bearing the leaving group, leading to a temporary loss of aromaticity. iscnagpur.ac.in

The stability of the Meisenheimer complex is a critical factor in determining the reaction rate. numberanalytics.com In the case of this compound, the electron-withdrawing nitro group plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. masterorganicchemistry.comyoutube.com The negative charge can be effectively spread onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction. masterorganicchemistry.com While Meisenheimer complexes have long been considered intermediates in SNAr reactions, recent evidence suggests that in some cases, a concerted pathway may be more common, where the formation of the intermediate is not a discrete step. nih.gov However, the ability of the nitro group to stabilize negative charge remains a key principle in understanding the reactivity of compounds like this compound in these reactions. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Impact on Ring |

| Nitro (–NO₂) | Ortho/Para | Strong Electron-Withdrawing | Activates ring towards nucleophilic attack |

| Methylthio (–SCH₃) | Ortho | Weakly Electron-Withdrawing/Donating | Modulates ring reactivity |

Activation Effects of Substituents on Ring Attack

Hydrogenation Reactions

Hydrogenation is a chemical reaction that involves the addition of hydrogen (H₂), usually in the presence of a catalyst. wikipedia.org For nitroarenes like this compound, this reaction is a primary method for the synthesis of the corresponding anilines.

The selective hydrogenation of the nitro group in nitroarenes to form anilines is a synthetically important transformation. rsc.orgnih.gov This process is favored due to the high reactivity of the nitro group towards reduction compared to other functional groups that might be present on the aromatic ring. The goal is often to achieve high chemoselectivity, reducing the nitro group while leaving other reducible functionalities, such as alkenes or carbonyls, intact. rsc.org The reduction of nitroarenes is a common route to synthesizing amines, which are valuable in the production of pharmaceuticals and agrochemicals. nih.gov

A variety of catalytic systems have been developed for the hydrogenation of nitroarenes. Palladium-based catalysts, such as palladium on carbon (Pd/C), are widely used due to their high activity. u-tokyo.ac.jp However, these catalysts can be susceptible to poisoning by sulfur-containing compounds, which can be a challenge when hydrogenating substrates like this compound. researchgate.net To overcome this, modifications such as creating carbon shell-covered Pd catalysts or using palladium phosphides have been explored to enhance sulfur tolerance. researchgate.netacs.org For instance, a C@Pd/TiO₂ catalyst showed nearly 100% conversion for the hydrogenation of 4-nitrothioanisole (B1212185), a related compound, demonstrating improved stability. researchgate.net Similarly, palladium phosphide (B1233454) (Pd₅P₂/CNFs) catalysts have shown significantly higher turnover frequencies compared to standard Pd/CNFs in the hydrogenation of 4-nitrothioanisole. acs.org

Transition metal dichalcogenides, like tungsten disulfide (WS₂) nanostructures, have also emerged as effective catalysts for the selective hydrogenation of nitroarenes. rsc.orgresearchgate.net These materials can exhibit high catalytic activity and selectivity, which is attributed to the presence of defect-rich basal planes and metal-terminated edges that facilitate the specific adsorption and reduction of the nitro group. researchgate.netosti.gov For example, colloidal 2H-WS₂ nanostructures have been shown to catalyze the selective hydrogenation of a variety of substituted nitroarenes to their corresponding anilines. rsc.org Other systems, such as molybdenum oxide-modified ruthenium catalysts (Ru–MoOₓ/SiO₂), have also demonstrated high yields (85–99%) for the hydrogenation of various substituted nitroarenes under mild conditions. rsc.org

| Catalyst System | Key Features | Application Example | Reference |

| Pd/C | High activity, common heterogeneous catalyst | General hydrogenation of nitro groups | u-tokyo.ac.jp |

| C@Pd/TiO₂ | Carbon shell enhances sulfur resistance | Hydrogenation of 4-nitrothioanisole | researchgate.net |

| Pd₅P₂/CNFs | High turnover frequency, sulfur-tolerant | Hydrogenation of 4-nitrothioanisole | acs.org |

| WS₂ Nanostructures | High selectivity, defect-mediated catalysis | Selective hydrogenation of substituted nitroarenes | rsc.orgresearchgate.net |

| Ru–MoOₓ/SiO₂ | High yields under mild conditions | Hydrogenation of substituted nitroarenes | rsc.org |

Sulfur Poisoning and Catalyst Stability in Hydrogenation

The catalytic hydrogenation of sulfur-containing compounds like this compound presents a significant industrial challenge due to the phenomenon of sulfur poisoning, where sulfur atoms strongly adsorb to the surface of metal catalysts, deactivating them. researchgate.netnih.gov The sulfur atom in this compound can lead to the formation of palladium sulfide (B99878) on the catalyst surface, which diminishes its activity over time. researchgate.net

Strategies to mitigate sulfur poisoning and enhance catalyst stability are areas of active research. One approach involves the use of catalyst additives. For instance, triphenylphosphine (B44618) (TPP) has been shown to act as an antidote for the sulfur-poisoning of Pd/C catalysts during the hydrogenation of nitro compounds. researchgate.net TPP can partially reduce the deactivated palladium sulfide layer, exposing active metallic palladium sites and thus prolonging the catalyst's life. researchgate.net

Another strategy focuses on modifying the catalyst itself. The development of bimetallic catalysts, such as PdZn alloys, has shown promise. nih.gov In PdZn/AC catalysts, the formation of a PdZn alloy phase with electron-rich palladium atoms weakens the bond between palladium and sulfur, thereby enhancing the catalyst's resistance to sulfur poisoning. nih.govresearchgate.net Density functional theory (DFT) calculations have supported these findings, indicating that the PdZn alloy phase has a lower adsorption capacity for sulfur. nih.gov

Furthermore, coating the catalyst with a protective layer, such as a carbon shell, can also improve its stability. Carbon-covered Pd/TiO2 catalysts have demonstrated high conversion rates (nearly 100%) and stability in the hydrogenation of 4-nitrothioanisole. researchgate.net The carbon shell is believed to limit the deposition of sulfur-containing substrates on the catalyst surface. researchgate.net Similarly, doping Pd/C catalysts with phosphorus has been found to enhance their tolerance to sulfur. acs.org

The choice of catalyst support and the use of remote active sites are also being explored. For example, catalysts with Pt and MoO3 co-deposited on TiO2 have shown high efficiency in the hydrogenation of sulfur-containing nitroarenes under mild conditions. researchgate.net

It is important to note that different sulfur species exhibit varying degrees of poisoning effects on catalysts. The order of this effect, from strongest to weakest, is generally considered to be H2S/COS, CS2, mercaptans/sulfides/disulfides, and finally thiophenes. axens.net

Oxidation Reactions

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. In the case of this compound, this conversion can be achieved using various oxidizing agents and catalytic systems. Hydrogen peroxide (H2O2) is a common and environmentally friendly oxidant used for this purpose. samipubco.com

Catalytic systems have been developed to enhance the efficiency and selectivity of this oxidation. For example, a zinc-DABCO functionalized Fe3O4 magnetic nanoparticle catalyst has been shown to effectively convert 4-nitrothioanisole to its corresponding sulfoxide (B87167) in excellent yield, albeit with slightly longer reaction times compared to other substituted thioanisoles. samipubco.com

Polymer-immobilized ionic liquid phase (PIILP) catalysts have also proven to be highly efficient for the selective oxidation of sulfides. asynt.com A peroxometalate-based PIILP catalyst, [PO4{WO(O2)2}4]@PIILP, has demonstrated remarkable efficiency in the oxidation of sulfides under mild conditions, both in batch and continuous flow processes. asynt.comrsc.org The choice of solvent can influence the reaction, with methanol (B129727) often favoring the formation of the sulfoxide, while acetonitrile (B52724) can lead to further oxidation to the sulfone.

The following table provides a summary of the catalytic oxidation of 4-nitrothioanisole to its corresponding sulfoxide under different conditions.

| Catalyst | Oxidant | Solvent | Conversion (%) | Sulfoxide (%) | Sulfone (%) | Selectivity (%) |

| Zn-DABCO@Fe3O4 MNPs | H2O2 (30%) | - | - | Excellent Yield | - | - |

| [PO4{WO(O2)2}4]@PIILP | H2O2 | Methanol | 95 | 91 | 4 | 95.8 |

| [PO4{WO(O2)2}4]@PIILP | H2O2 | Acetonitrile | 88 | 74 | 14 | 84.1 |

Photoreactions leading to Sulfonamides and Derivatives

The photoreaction of nitroaromatic compounds like this compound can lead to the formation of sulfonamides, a functional group present in many important pharmaceutical compounds. tandfonline.comwikipedia.org This transformation typically occurs upon photoirradiation in the presence of a thiol. tandfonline.comtandfonline.com

A study involving the photoirradiation of 4-nitrothioanisole with 1-dodecanethiol (B93513) using a 365-nm LED resulted in the formation of the corresponding N-dodecyl-4-(methylthio)benzenesulfonamide. tandfonline.comtandfonline.com

The proposed mechanism for the photosulfonamidation of nitrobenzene (B124822) derivatives involves several key steps. tandfonline.comtandfonline.com

Photoexcitation: Upon irradiation, the nitrobenzene derivative is excited to a biradical-like triplet state (T1(n,π*)). tandfonline.com

Hydrogen Abstraction: The photo-excited nitro group then abstracts a hydrogen atom from the thiol (R-SH), which is facilitated by the relatively weak S-H bond. tandfonline.com

Radical Coupling: The resulting thiyl radical couples with the nitrogen atom of the nitro group. tandfonline.comtandfonline.com

Oxygen Transfer: Subsequently, the two oxygen atoms of the nitro group are transferred to the sulfur atom, leading to the formation of the sulfonamide. tandfonline.comtandfonline.com

This photoreaction can sometimes be accompanied by the formation of byproducts through mechanisms such as the SRN1 mechanism, photo-desulfonylation, and photo-Fries rearrangement. tandfonline.com

Stereochemical Aspects and Conformational Analysis

Torsional Mobility of the Thiomethyl Group in Thioanisole (B89551) Derivatives

The conformational preferences and rotational dynamics of the thiomethyl group in thioanisole and its derivatives, including this compound, are influenced by a combination of steric and electronic factors. cdnsciencepub.commdpi.com The rotation around the Csp2-S bond is a key aspect of their stereochemistry. cdnsciencepub.com

In this compound, the presence of the ortho-nitro group introduces steric hindrance, which can affect the orientation of the thiomethyl group. cdnsciencepub.com It has been suggested that the nitro group in many ortho-substituted nitrobenzenes twists out of the plane of the benzene (B151609) ring, which would reduce its effective steric size. cdnsciencepub.com

The torsional mobility of the thiomethyl group can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy by analyzing long-range coupling constants, such as 5J(H,CH3). cdnsciencepub.com For this compound, a measured 5J value of -0.43 Hz has been interpreted as potentially indicating some steric compression of the thiomethyl group. cdnsciencepub.com

In contrast, for 4-nitrothioanisole, the twofold barrier to rotation about the Csp2-S bond has been estimated to be 16.1 ± 1.5 kJ/mol in an acetone-d6 (B32918) solution. cdnsciencepub.com This barrier is a measure of the energy required for the thiomethyl group to rotate.

The following table summarizes some of the key parameters related to the torsional mobility of the thiomethyl group in nitrothioanisole derivatives.

| Compound | Parameter | Value | Reference |

| This compound | 5J(H,CH3) | -0.43 Hz | cdnsciencepub.com |

| 4-Nitrothioanisole | V2 (Rotational Barrier) | 16.1 ± 1.5 kJ/mol | cdnsciencepub.com |

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is a crucial tool for understanding the relationship between a molecule's structure and its properties. mdpi.comgmu.edu For molecules like this compound, computational methods can be employed to model different conformations and determine their relative energies. ethz.ch

Steric Effects on Resonance (Steric Enhancement and Inhibition of Resonance)spcmc.ac.in

The electronic interplay between the nitro (-NO₂) and thiomethyl (-SCH₃) groups in this compound is significantly influenced by their spatial arrangement on the benzene ring. The presence of substituents, particularly in the positions ortho to these functional groups, can lead to two opposing steric phenomena: steric enhancement of resonance and steric inhibition of resonance. These effects arise from the need for p-orbitals to be coplanar for effective resonance delocalization. doubtnut.comvedantu.com Bulky groups can either lock a substituent into a planar conformation, enhancing resonance, or force it out of planarity, thereby inhibiting resonance. doubtnut.comias.ac.in

Detailed Research Findings

Steric Enhancement of Resonance (SER)

However, studies by Baliah and Jeyanthy, based on diamagnetic susceptibility measurements, suggest that the evidence for steric enhancement of resonance in 2-methyl-4-nitrothioanisole is not definitive. researchgate.netcdnsciencepub.com While the trend observed is similar to its oxygen counterpart (2-methyl-4-nitroanisole) where SER is more clearly established, the effect in the thio-derivative is less pronounced and falls close to the margin of experimental error. researchgate.net Other research on this compound using nuclear magnetic resonance (NMR) has indicated possible steric compression of the thiomethyl group, which is consistent with the proximity of the ortho-nitro group. askiitians.com

Steric Inhibition of Resonance (SIR)

Conversely, when two bulky groups are present at both ortho-positions flanking a substituent, they create significant steric hindrance. ias.ac.inscribd.com This crowding forces the substituent to twist out of the plane of the benzene ring to relieve the steric strain. doubtnut.com This loss of coplanarity disrupts the p-orbital overlap, leading to a significant reduction or complete inhibition of resonance, a phenomenon known as Steric Inhibition of Resonance (SIR). vedantu.com

The diamagnetic susceptibility data for these compounds reflect these steric effects. A greater decrease in diamagnetic susceptibility (compared to a calculated value) suggests enhanced resonance, while a smaller decrease or an increase points towards inhibition.

| Compound | Observed Diamagnetic Susceptibility (-χM x 10⁶) | Calculated Diamagnetic Susceptibility (-χM x 10⁶) | Difference (Observed - Calculated) |

|---|---|---|---|

| 4-Nitrothioanisole | 92.5 | 94.6 | -2.1 |

| 2-Methyl-4-nitrothioanisole | 102.7 | 105.0 | -2.3 |

| 2,6-Dimethyl-4-nitrothioanisole | 115.8 | 115.4 | +0.4 |

*Data sourced from Baliah & Jeyanthy (1988). researchgate.net The calculated values are based on standard atomic and bond increments. A more negative difference suggests stronger resonance interaction.

Computational and Theoretical Investigations of 2 Nitrothioanisole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems like atoms and molecules. wikipedia.org It has become a crucial tool in chemistry for predicting molecular geometries, reaction mechanisms, and various spectroscopic properties.

Geometry Optimization and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-Nitrothioanisole, this involves finding the minimum energy conformation by exploring the potential energy surface. wu.ac.th The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can then be analyzed from this optimized geometry. researchgate.net

Key aspects of the electronic structure that are often investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and electronic transitions. wu.ac.thresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. wu.ac.th

Reactivity Studies (e.g., Hydrogen Atom Abstraction, Oxygen Atom Transfer)

DFT is instrumental in studying the reactivity of molecules like this compound in various chemical reactions. Two such reactions are hydrogen atom abstraction (HAT) and oxygen atom transfer (OAT).

Hydrogen Atom Abstraction (HAT): This class of reaction involves the removal of a neutral hydrogen atom from a substrate by a radical species. wikipedia.org DFT calculations can be used to model the transition states and determine the activation barriers for HAT reactions, providing insights into the reaction kinetics and mechanism. nih.govrsc.org The mechanism can be a true hydrogen-atom transfer or a concerted proton-coupled electron transfer (cPCET), and theoretical tools can help distinguish between these pathways. nih.gov

Oxygen Atom Transfer (OAT): In OAT reactions, an oxygen atom is transferred from an oxidant to a substrate. The sulfoxidation of thioanisole (B89551) derivatives, including this compound, by high-valent metal-oxo complexes is a well-studied example. nih.govacs.org DFT studies can elucidate the reaction mechanism, which can be influenced by factors such as the spin state of the metal complex and the electronic nature of substituents on the thioanisole. nih.gov For instance, computational studies on the reaction of a manganese(V)-oxo complex with para-substituted thioanisoles have shown that the reaction can proceed through either an electrophilic or a nucleophilic pathway depending on the substituent. nih.govcardiff.ac.uk

Hammett Correlation Plots for Substituted Thioanisoles

Hammett plots are a valuable tool in physical organic chemistry for studying the effect of substituents on the reactivity of aromatic compounds. These plots correlate the logarithm of the reaction rate constants (or equilibrium constants) with a substituent constant (σ). nih.govresearchgate.net

In the context of this compound and its derivatives, DFT calculations can be used to compute the reaction rates for a series of para-substituted compounds. nih.gov These calculated rates can then be used to construct theoretical Hammett plots. The shape of the plot (linear or non-linear) and the sign and magnitude of the reaction constant (ρ) provide mechanistic insights. nih.govacs.org For example, a V-shaped Hammett plot was observed experimentally and reproduced computationally for the sulfoxidation of para-substituted thioanisoles by a manganese(V)-oxo complex, indicating a change in the reaction mechanism from electrophilic for electron-donating substituents to nucleophilic for electron-withdrawing ones. nih.govcardiff.ac.uk

Table 1: Calculated Spin State Barriers for Sulfoxidation of para-Z-substituted-thioanisole. nih.govData calculated at RIJCOSX-TPSSh-D3/def2-QZVPP/ZORA//RIJCOSX-B3LYP-D3/SDD/BS2 and includes zero-point, thermal, and solvent corrections.

| Substituent (Z) | Singlet Spin Barrier (kcal mol-1) | Triplet Spin Barrier (kcal mol-1) |

|---|---|---|

| N(CH3)2 | 12.1 | - |

| NH2 | 12.8 | - |

| OCH3 | 13.6 | - |

| CH3 | 14.2 | - |

| H | 14.8 | - |

| Br | 15.4 | - |

| CN | 16.0 | - |

| NO2 | 16.2 | - |

Molecular Dynamics and Simulation

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a dynamic picture of how a system evolves. wikipedia.org While there are no specific molecular dynamics studies found for this compound in the provided search context, this methodology is broadly applicable to understanding the conformational dynamics and interactions of molecules in different environments. nih.gov For complex systems, MD can be combined with quantum mechanics in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to study reactions involving changes in covalent bonds. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations encompass a wide range of theoretical methods used to study molecular systems. routledge.com These methods are fundamental to understanding the electronic structure and properties of molecules like this compound. idosi.org DFT is a prominent type of quantum chemical calculation, but other methods also exist. wikipedia.org These calculations can provide data on optimized molecular structures, thermodynamic properties like enthalpies of formation, and spectroscopic parameters. mdpi.com For instance, quantum chemical calculations have been used to determine the gas-phase enthalpies of formation for various nitroaromatic compounds. mdpi.com

Theoretical Spectroscopy

Theoretical spectroscopy involves the use of computational methods to predict and interpret spectroscopic data. This is a powerful approach for validating experimental results and gaining a deeper understanding of molecular structure and dynamics. nih.govfinechem-mirea.rufinechem-mirea.ru

For a molecule like this compound, theoretical calculations can be used to simulate various types of spectra:

Vibrational Spectroscopy (IR and Raman): DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra can be compared with experimental Fourier Transform Infrared (FT-IR) and Raman spectra to aid in the assignment of vibrational modes. nih.govfigshare.comorientjchem.org

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a popular method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. wu.ac.thfinechem-mirea.rufinechem-mirea.ru This allows for the assignment of electronic transitions, such as n→π* or π→π* transitions.

Vibrational Spectra Analysis (FT-IR, FT-Raman)

The vibrational properties of this compound are investigated using a combination of experimental spectroscopic techniques, namely Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, and theoretical computational methods. iosrjournals.org This dual approach provides a powerful tool for the precise assignment of fundamental vibrational modes. scirp.org Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to compute the optimized molecular geometry and the harmonic vibrational frequencies. scholarsresearchlibrary.com The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. scirp.org

While detailed experimental and theoretical vibrational analyses specifically for this compound are not as extensively published as for its para-isomer (4-Nitrothioanisole) or other related molecules like 2-nitroaniline, the expected spectral characteristics can be inferred from studies on similarly substituted nitrobenzene (B124822) derivatives. scholarsresearchlibrary.comcdnsciencepub.comijsr.net The analysis focuses on identifying the characteristic vibrational modes of the constituent functional groups.

Key vibrational modes anticipated for this compound include:

NO₂ Group Vibrations : The nitro group has strong and characteristic absorption bands. The asymmetric stretching vibration is typically observed in the 1540-1625 cm⁻¹ region, while the symmetric stretching vibration appears in the 1360-1400 cm⁻¹ range. ijsr.net Additionally, deformation modes such as scissoring and rocking are expected at lower frequencies.

C-H Group Vibrations : The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. scirp.org The in-plane and out-of-plane bending vibrations occur at lower wavenumbers, typically in the 1000-1300 cm⁻¹ and 750-1000 cm⁻¹ regions, respectively. iosrjournals.org

C-S and S-CH₃ Vibrations : The C-S (thioether) stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range. The vibrations associated with the methyl group (S-CH₃), including symmetric and asymmetric stretching and bending modes, would also be present.

Aromatic Ring Vibrations : The C-C stretching vibrations within the benzene (B151609) ring typically appear as a set of bands in the 1400-1650 cm⁻¹ region. ijsr.net Ring breathing and other deformation modes occur at lower frequencies.

The combination of FT-IR, where polar bonds like those in the NO₂ group are strong, and FT-Raman, which is more sensitive to non-polar bonds like C-C and C-S, provides complementary information for a complete vibrational assignment. gatewayanalytical.commt.com

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver (Ag) or gold (Au). While specific SERS studies on this compound are not widely documented, extensive research on its isomer, 4-Nitrothioanisole (B1212185) (4-NTA), provides significant insight into the expected behavior. researchgate.net

Studies on 4-NTA reveal that the molecule adsorbs onto silver surfaces via its sulfur atom. researchgate.net This interaction is key to the SERS effect, which involves two primary mechanisms: an electromagnetic enhancement due to the excitation of localized surface plasmons on the metal nanostructure, and a chemical enhancement involving charge-transfer between the molecule and the metal surface.

A critical aspect of SERS studies on nitroaromatic compounds is the potential for laser-induced photoreactions. In the case of 4-NTA adsorbed on a silver sol, irradiation with a laser (e.g., 514.5 nm) can induce two consecutive photoreactions: first, the cleavage of the C–S bond, followed by the reduction of the nitro group (NO₂) to an amine group (NH₂). researchgate.net This transformation is observed in the SERS spectrum by the gradual disappearance of bands corresponding to 4-NTA and the emergence of bands characteristic of 4-aminobenzenthiolate.

For this compound, a similar adsorption mechanism via the sulfur atom is anticipated. The proximity of the nitro and methylthio groups in the ortho position could influence the adsorption geometry and the kinetics of any potential surface photoreactions compared to the para-isomer. The SERS spectrum would be expected to show enhanced bands corresponding to the vibrational modes of the molecule, with the relative enhancement of different bands providing clues about the molecule's orientation with respect to the metal surface.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides information on the aromatic and methyl protons. cdnsciencepub.com The protons on the benzene ring appear as distinct multiplets in the downfield region due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The methyl (CH₃) protons attached to the sulfur atom appear as a sharp singlet in the upfield region. nih.gov

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. nih.gov The chemical shifts of the aromatic carbons are influenced by their position relative to the nitro (NO₂) and methylthio (SCH₃) substituents. The carbon atom directly attached to the nitro group (C-NO₂) and the carbon atom attached to the methylthio group (C-S) are readily identified, along with the other four aromatic carbons and the methyl carbon. nih.gov

The specific chemical shifts and coupling constants for this compound, as determined in deuterated chloroform (B151607) (CDCl₃), are detailed in the tables below. cdnsciencepub.comnih.gov

¹H NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.26 | dd | J = 8.3, 1.5 | Aromatic H |

| 7.59 | ddd | J = 8.6, 7.3, 1.5 | Aromatic H |

| 7.37 | d | J = 8.0 | Aromatic H |

| 7.26 | ddd | J = 8.0, 7.3, 1.3 | Aromatic H |

| 2.50 | s | - | -SCH₃ |

| Data sourced from references cdnsciencepub.comnih.gov. dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, s = singlet. |

¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| 145.4 | Aromatic C (quaternary) |

| 139.4 | Aromatic C (quaternary) |

| 133.7 | Aromatic CH |

| 126.3 | Aromatic CH |

| 125.7 | Aromatic CH |

| 124.2 | Aromatic CH |

| 16.1 | -SCH₃ |

| Data sourced from references cdnsciencepub.comnih.gov. |

Advanced Research Applications and Potential of 2 Nitrothioanisole

Role in Catalyst Development and Optimization

The presence of a sulfur atom makes 2-Nitrothioanisole and its isomers critical substrates for developing and testing new catalytic systems, particularly those designed to operate in chemically challenging environments.

Design of Sulfur-Tolerant Catalysts

A significant challenge in industrial catalysis is the deactivation of noble metal catalysts, such as palladium, by sulfur-containing compounds. This compound and its isomers serve as ideal model substrates to study and mitigate this sulfur poisoning. Research has demonstrated that modifying standard catalysts can dramatically enhance their tolerance to sulfur, a key finding for processes involving sulfur-rich feedstocks.

For instance, studies on the hydrogenation of 4-nitrothioanisole (B1212185), a positional isomer of this compound, have been pivotal. Standard palladium on carbon (Pd/C) catalysts are quickly poisoned by the sulfur atom, leading to low conversion rates. In contrast, advanced catalysts show significantly improved performance:

Palladium Phosphide (B1233454) (Pd-P) Catalysts: Doping palladium catalysts with phosphorus has been shown to relieve the rate of sulfurization on the palladium surface. This modification allows the catalyst to effectively convert 4-nitrothioanisole to 4-aminothioanisole with higher activity and stability compared to standard Pd/C.

Palladium-Zinc (PdZn) Alloy Catalysts: The formation of a PdZn alloy weakens the adsorption of sulfur-containing molecules onto the catalyst surface. This enhanced sulfur resistance results in higher conversion rates and improved stability over multiple reaction cycles.

Core-Shell Catalysts: Creating a carbon shell around palladium nanoparticles supported on titanium dioxide (C@Pd/TiO₂) can make the palladium more electron-deficient. This electronic modification is thought to reduce the adsorption between the nitrothioanisole molecule and the palladium surface, thereby boosting its sulfur resistance.

These findings are crucial for designing robust catalysts for the selective oxidation of sulfides, a technologically important process for producing fine chemicals, agrochemicals, and bioactive compounds. rsc.org

Table 1: Comparative Performance of Catalysts in 4-Nitrothioanisole Hydrogenation

| Catalyst | Key Feature | Conversion Rate | Sulfur Tolerance Mechanism |

|---|---|---|---|

| Pd/C | Standard Catalyst | Low (~70.9%) | Poor tolerance; susceptible to sulfur poisoning. |

| Phosphorus-doped Pd/C | Heteroatom Doping | High | P-doping prevents substrate adsorption on the Pd surface, reducing the rate of sulfurization. |

| PdZn/AC | Alloy Formation | High | The PdZn alloy phase weakens the binding of sulfur to the catalyst surface. |

| C@Pd/TiO₂ | Core-Shell Structure | High | The carbon shell creates electron-deficient Pd, which reduces the adsorption of the sulfur-containing substrate. researchgate.net |

Heterogeneous Catalysis

This compound is a valuable probe molecule in the broader field of heterogeneous catalysis, where the catalyst and reactants are in different phases (typically a solid catalyst and a liquid or gas mixture). acs.orgnih.govmdpi.com The hydrogenation of nitroaromatics is a fundamental reaction in this area, and using a sulfur-containing substrate like this compound allows researchers to assess multiple aspects of a catalyst's performance simultaneously.

Studies involving nitrothioanisole hydrogenation help to:

Evaluate Catalyst Activity and Selectivity: Researchers can measure the rate of conversion of the nitro group and determine if the catalyst selectively hydrogenates the nitro group without affecting the thioether or the aromatic ring.

Assess Stability and Reusability: By running the reaction over multiple cycles, scientists can determine if the catalyst maintains its activity or becomes deactivated, providing insights into its industrial viability.

Understand Deactivation Mechanisms: The use of this compound helps elucidate the specific mechanisms of catalyst poisoning by sulfur, leading to the rational design of more robust materials. researchgate.net

Unsupported ruthenium-sulfide (Ru-S) catalysts, for example, have been developed and shown to be highly chemoselective and sulfur-resistant for the hydrogenation of various functional groups under mild conditions.

Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, represents a modern frontier in chemical synthesis. researchgate.net While direct applications featuring this compound are still emerging, its structure makes it a compound of high potential. The nitro group in nitroarenes is known to be reactive in many organocatalytic transformations.

Key areas of potential include:

Reductive Transformations: Metal-free organocatalytic methods for the reduction of nitroarenes are a significant area of research. researchgate.netorganic-chemistry.org Systems using organocatalysts like 4,4′-bipyridine with a mild reductant can selectively reduce the nitro group while tolerating other sensitive functionalities. organic-chemistry.org this compound is a suitable candidate for such chemoselective reductions.

Photoredox Catalysis: Visible light-mediated organocatalysis is a powerful tool for forming new chemical bonds. uni-regensburg.de Notably, a method for synthesizing aryl sulfides, including this compound itself, has been developed using eosin (B541160) Y as a photosensitizer, highlighting the compatibility of the nitrothioanisole structure with modern organocatalytic techniques. researchgate.net

C-N Difunctionalization: Advanced organocatalytic methods allow for the complete deoxygenation of nitroarenes to form highly reactive arylnitrene intermediates. These can undergo further reactions to create complex heterocyclic products, representing a powerful strategy for which this compound could be a valuable substrate. nih.gov

Synthetic Intermediates in Complex Molecule Synthesis

Beyond catalysis, this compound is a fundamental building block, prized for its utility in constructing more complex and valuable molecules.

Precursors for Dyes and Pigments

The chemical transformation of this compound is a key step in the synthesis of certain dyes and pigments. The primary pathway involves the reduction of the nitro group to an amine, yielding 2-(methylthio)aniline (B147308). ontosight.ai This resulting aniline (B41778) is a valuable chromogen intermediate. guidechem.com

The synthesis proceeds in two main stages:

Reduction: The nitro group of this compound is reduced to a primary amine (-NH₂) using methods such as catalytic hydrogenation or chemical reduction with agents like iron powder in acidic conditions.

Dye Formation: The resulting 2-(methylthio)aniline serves as a precursor that can undergo further reactions, such as diazotization followed by coupling, to produce complex azo dyes. The presence and position of the methylthio group can influence the final color and properties of the dye.

This application underscores the importance of this compound in the industrial production of colorants for various materials. guidechem.com

Building Blocks for Pharmaceutical and Agrochemical Compounds

The versatility of this compound makes it a crucial starting material for the synthesis of active compounds in the pharmaceutical and agrochemical sectors. Its reduction product, 2-(methylthio)aniline, is an important intermediate for a range of bioactive molecules. guidechem.comfishersci.atchemicalbook.com

Pharmaceutical Synthesis: 2-(Methylthio)aniline is a documented precursor in the synthesis of complex pharmaceutical compounds, including kinase inhibitors, which are a critical class of drugs used in cancer therapy. The aniline derivative can also be used to create Schiff base ligands, which, when complexed with metals, have shown potential antitumor properties in research settings. sciensage.inforasayanjournal.co.in

Agrochemical Synthesis: In the agrochemical industry, the 2-(methylthio)aniline scaffold is leveraged to create new fungicides and herbicides. The electron-donating properties of the thioether moiety are believed to enhance the biological activity of these compounds, making them more effective for crop protection. Fluorinated derivatives, such as 3-fluoro-2-(methylthio)aniline, are also used to synthesize pesticides and herbicides, with some demonstrating over 80% efficacy in trials. smolecule.com

The synthetic utility of this compound lies in the nitro group's ability to act as a versatile functional handle, which upon reduction to an amine, opens up a wide array of subsequent chemical modifications necessary for building today's complex therapeutic and agricultural agents.

Process Intensification in Chemical Manufacturing

Process intensification in chemical manufacturing refers to the development of innovative equipment and techniques that offer significant improvements over traditional large-scale batch production methods. mdpi.com These advancements aim for smaller, safer, more energy-efficient, and environmentally friendly processes. frontiersin.org For the synthesis of specialized chemicals like this compound, process intensification focuses on transitioning from conventional batch reactors to more sophisticated continuous-flow systems. frontiersin.org This shift is driven by the potential for enhanced control over reaction parameters, leading to higher yields, purity, and improved safety, particularly when dealing with reactive intermediates. researchgate.netacs.org

Microfluidic Systems for Continuous Flow Synthesis

Microfluidic systems, which utilize a network of channels with sub-millimeter dimensions, represent a frontier in the continuous-flow synthesis of chemicals. nih.gov These systems offer distinct advantages over conventional batch reactors due to their high surface-area-to-volume ratio, which facilitates superior heat and mass transfer. frontiersin.orgacs.org This enhanced control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which are common in the synthesis pathways for aromatic compounds like this compound.

The synthesis of nitrothioanisoles often proceeds through the formation of an aryl diazonium salt, an intermediate known for its potential instability. researchgate.netacs.org In traditional batch reactors, the accumulation of large quantities of this energetic intermediate poses a significant safety risk. Microfluidic reactors mitigate this risk by generating and consuming the diazonium salt in situ and in a continuous stream, ensuring that only a minimal amount is present at any given moment. researchgate.netacs.org

Research on the continuous-flow synthesis of the related compound, m-Nitrothioanisole, demonstrates the power of this approach. By diazotizing the corresponding nitroaniline and coupling it with a thiomethoxide source within a flow system, the hazardous accumulation of the diazonium intermediate is avoided. researchgate.net This methodology is directly applicable to the synthesis of this compound. Furthermore, microfluidic platforms enable rapid optimization of reaction conditions, such as temperature, flow rate, and reagent ratios, with minimal consumption of materials. nih.gov The ability to precisely control these parameters within microchannels leads to enhanced product yields and reproducibility. nih.gov

Table 1: Comparison of Batch vs. Microfluidic Synthesis Attributes

| Feature | Conventional Batch Reactor | Microfluidic Flow Reactor |

| Heat Transfer | Limited, prone to hotspots | Excellent, rapid dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Safety | Risk of thermal runaway, accumulation of hazardous intermediates | Inherently safer, minimal intermediate holdup |

| Process Control | Difficult to precisely control temperature and concentration gradients | Precise control over reaction parameters |

| Scalability | Complex, often requires re-optimization | Simpler, by numbering-up (parallelizing reactors) |

| Reagent Consumption | High, especially during optimization | Low, ideal for rapid screening |

Maximizing Throughput and Minimizing Side Products in Industrial Processes

A primary goal of process intensification in the industrial production of this compound is to maximize throughput while ensuring high product purity by minimizing the formation of side products. Continuous-flow manufacturing is a key strategy for achieving these objectives.

By moving from batch to continuous processing, reaction times can often be dramatically reduced. For instance, in related syntheses, reaction times have been brought down to a few minutes by leveraging the superior heat transfer of continuous-flow systems to operate at higher temperatures safely. researchgate.net This reduction in residence time directly translates to higher throughput for a given reactor volume. A study on a continuous-flow diazotization-hydrolysis process for p-cresol (B1678582) production achieved a productivity of 388 g/h, showcasing the high-throughput potential of such systems. researchgate.net

The formation of impurities is a critical issue in chemical synthesis, often requiring costly and complex purification steps. In the synthesis of nitrothioanisoles, potential side reactions can lower the yield and contaminate the final product. Continuous-flow systems offer enhanced control to suppress these unwanted pathways. For example, in the synthesis of m-Nitrothioanisole, introducing a biphasic flow system where the product is extracted into an organic solvent as it is formed can inhibit side reactions. researchgate.net Similarly, the precise temperature control afforded by microreactors prevents decomposition of thermally sensitive intermediates, a common source of impurities in batch processes. acs.org Optimization through impurity analysis in a continuous-flow setup has been shown to significantly increase product yield by identifying and mitigating the conditions that lead to byproduct formation. researchgate.net

Table 2: Strategies for Throughput Maximization and Impurity Reduction in this compound Synthesis

| Objective | Strategy | Mechanism |

| Maximize Throughput | Reduced Reaction Time | Operate at higher temperatures enabled by superior heat transfer in flow reactors. researchgate.net |

| Maximize Throughput | Continuous Operation | Eliminate batch-to-batch downtime (charging, heating, cooling, discharging). |

| Minimize Side Products | In Situ Intermediate Consumption | Prevents decomposition of unstable intermediates like diazonium salts by immediate conversion to the next step. acs.org |

| Minimize Side Products | Biphasic Flow Systems | Continuously extracts the product from the reaction phase, preventing further reaction or degradation. researchgate.net |

| Minimize Side Products | Precise Temperature Control | Avoids thermal degradation and unwanted thermal side reactions common in large batch reactors. acs.org |

| Minimize Side Products | Optimized Reagent Stoichiometry | Flow systems allow for precise molar ratio control, preventing side reactions caused by excess reagents. nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of nitrothioanisoles and related aryl sulfides continues to be an area of active research, with a focus on moving beyond traditional methods to more efficient, selective, and scalable catalytic systems.

A significant trend is the development of continuous-flow processes for the synthesis of nitrothioanisole isomers. researchgate.netacs.org While batch processing has been the conventional approach, continuous-flow technology offers enhanced safety, particularly by minimizing the accumulation of potentially explosive intermediates like diazonium salts. researchgate.netacs.org For instance, a continuous-flow process for m-Nitrothioanisole has been developed involving diazotization of m-nitroaniline, followed by an azo-coupling with sodium thiomethoxide and subsequent dediazoniation to produce the final product in high yield. researchgate.netacs.orgacs.org This methodology improves safety and scalability, and the introduction of a biphasic flow system can inhibit the formation of side products. researchgate.netacs.org Adapting such flow chemistry to the synthesis of 2-Nitrothioanisole is a promising avenue for future industrial production.

Another key area is the advancement of metal-catalyzed cross-coupling reactions to form the crucial carbon-sulfur bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been effectively used for the synthesis of N-arylbenzo[h]quinazolin-2-amines, demonstrating the power of palladium catalysis in forming C-N bonds. beilstein-journals.org The principles of this reaction are transferable to C-S bond formation. Future research will likely focus on developing more efficient palladium catalysts with specialized ligands, such as Xantphos, which has been used in these contexts. beilstein-journals.org Furthermore, the exploration of rhodium-based catalysts, such as Rh-POP Pincer Xantphos complexes, for C-S bond formation represents a frontier in catalytic system design. mq.edu.au

The table below summarizes emerging catalytic systems and their potential application in the synthesis of this compound and related compounds.

| Catalytic System/Method | Key Features | Potential Application for this compound | Reference |

| Continuous-Flow Synthesis | Minimizes hazardous intermediates; enhances scalability and safety; improves yield by reducing side products. | Safer and more efficient industrial-scale production of this compound. | researchgate.netacs.orgacs.org |

| Palladium-Catalyzed Coupling | Utilizes ligands like Xantphos for efficient C-N and C-S bond formation. | Development of highly selective and high-yield batch or flow syntheses of this compound from appropriate precursors. | beilstein-journals.org |

| Rhodium-Pincer Complexes | Novel catalyst systems for targeted bond formations, including C-S bonds. | Exploration of alternative, highly efficient catalytic routes for synthesis. | mq.edu.au |

| Iron-Tetraphos Catalysis | Uses an earth-abundant, non-precious metal for cascade reactions. | Greener synthesis of derivatives from this compound via reduction and subsequent condensation. | nih.govrsc.org |

Advanced Spectroscopic Characterization Techniques

While standard techniques like 1H NMR, 13C NMR, and IR spectroscopy are fundamental for routine characterization, a deeper understanding of this compound's structure, dynamics, and interactions within complex systems necessitates the use of more advanced spectroscopic methods. nih.gov

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives of this compound. nih.gov These methods provide detailed information about the spatial arrangement and connectivity of atoms within a molecule. numberanalytics.com

For studying transient species or the electronic environment of this compound in catalytic or biological systems, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could be employed, particularly if radical intermediates are involved or if the compound is interacting with a paramagnetic metal center. numberanalytics.com Fluorescence spectroscopy, while requiring the presence of a suitable chromophore, can probe the local environment of the molecule and its binding interactions. mdpi.com

Furthermore, the combination of multiple spectroscopic techniques in an operando setup allows for real-time analysis of chemical reactions. For example, a system combining Raman spectroscopy for the liquid phase with Fourier-transform infrared spectroscopy (FTIR) for the gas phase can provide simultaneous insights into reactant consumption, intermediate formation, and product generation during a catalytic process.

| Technique | Information Provided | Potential Application for this compound | Reference |

| 2D NMR (COSY, HSQC, HMBC) | Detailed molecular structure, connectivity, and spatial relationships between atoms. | Unambiguous structural elucidation of complex derivatives and reaction products. | nih.gov |

| Raman Spectroscopy | Vibrational states of molecules; useful for analyzing materials in complex matrices. | In situ monitoring of reactions involving this compound; characterization of its incorporation into materials. | mdpi.com |

| Electron Paramagnetic Resonance (EPR) | Information on paramagnetic species (e.g., radicals, metal ions). | Studying reaction mechanisms involving radical intermediates or interactions with paramagnetic catalysts. | numberanalytics.com |

| Combined Operando Spectroscopy | Real-time, simultaneous analysis of different phases (liquid, gas) in a reaction. | Mechanistic investigation of catalytic syntheses or degradation pathways of this compound. |

Deeper Computational Modeling of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level. mdpi.com For reactions involving this compound, Density Functional Theory (DFT) calculations can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers. crc1333.de This provides a deeper understanding of reaction kinetics and selectivity, complementing experimental findings. mdpi.com

Recent advancements integrate machine learning (ML) with computational chemistry to accelerate the prediction of reaction outcomes and to model complex catalytic systems. tum.denih.gov ML models, trained on DFT data, can predict reaction barriers and selectivities with significantly reduced computational cost. crc1333.de This approach is particularly useful for screening large numbers of potential catalysts or reaction conditions to identify the most promising candidates for synthesizing or utilizing this compound.

Computational studies can explain observed reactivity and selectivity. For example, computational analysis of the pyridination of 5-methylcytosine (B146107) proposed a new reaction mechanism that aligned with experimental results by analyzing the thermodynamics and kinetics of key proton transfer steps. cam.ac.uk A similar approach could be used to understand the regioselectivity in the synthesis of this compound or the factors governing its reactivity in subsequent transformations. Such computational investigations can provide atomistic details of reaction mechanisms and help tailor the properties of catalysts and reagents. crc1333.decam.ac.uk

Sustainable and Green Chemistry Approaches in Synthesis and Application

Adherence to the principles of green chemistry is a major driver of innovation in modern chemical synthesis. acs.orgresearchgate.net Research concerning this compound is increasingly focused on developing more sustainable processes that minimize waste, reduce energy consumption, and utilize safer, renewable materials. acs.orgchemmethod.com

A key strategy is the use of earth-abundant metal catalysts in place of precious metals like palladium or rhodium. rsc.org An efficient cascade synthesis of pyrroles from nitroarenes has been demonstrated using a commercially available, acid-tolerant homogeneous iron catalyst. nih.govrsc.org In this process, a nitroarene, such as the related isomer 4-nitrothioanisole (B1212185), undergoes transfer hydrogenation followed by an acid-catalyzed Paal-Knorr condensation. nih.gov This reaction uses green reductants like formic acid or molecular hydrogen and shows remarkable functional group tolerance, proceeding at low temperatures. nih.govrsc.org Such cascade or domino reactions are highly desirable as they reduce the number of synthetic steps, saving time, resources, and reducing waste generation. nih.gov

Other green chemistry principles being actively explored include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. acs.orgmdpi.com

Renewable Feedstocks : Exploring pathways to synthesize aromatic precursors from biomass rather than petroleum, a long-term goal for the chemical industry. acs.org

The development of novel synthetic methods that avoid toxic metals altogether, such as the use of organocatalysis or the activation of simple molecules like carbon monoxide with main-group elements, represents a paradigm shift towards more sustainable chemical production. mdpi.comrub.de

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-nitrothioanisole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound typically involves nitration of thioanisole (methyl phenyl sulfide) under controlled conditions. A two-step approach is common: (1) sulfonation of anisole followed by (2) nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize byproducts like para-substituted isomers. Optimization studies suggest using stoichiometric HNO₃ with H₂SO₄ as a catalyst, maintaining a molar ratio of 1:1.2 (thioanisole:HNO₃), and reaction times ≤2 hours to achieve yields >75%. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the ortho-nitro isomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. In H NMR, the methylthio group (-SCH₃) appears as a singlet at δ 2.5–2.6 ppm, while the aromatic protons show splitting patterns (e.g., doublets for ortho-substitution) between δ 7.5–8.2 ppm. Infrared (IR) spectroscopy confirms nitro group presence with asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. HRMS should match the molecular ion peak [M+H]⁺ at m/z 169.03 (C₇H₇NO₂S) .

Q. How does the electronic nature of the nitro group influence the stability of this compound under varying pH conditions?

- Methodological Answer : The nitro group’s electron-withdrawing effect increases acidity at the methylthio group, making this compound prone to hydrolysis under alkaline conditions (pH >10). Stability studies recommend storing the compound in anhydrous solvents (e.g., dichloromethane) at neutral pH. Accelerated degradation tests (40°C, 75% humidity) show <5% decomposition over 30 days when stored in inert atmospheres .

Advanced Research Questions

Q. How can contradictory results in reaction kinetics studies of this compound’s nitration be resolved?

- Methodological Answer : Discrepancies in rate constants often arise from competing reaction pathways (e.g., radical vs. electrophilic mechanisms). To resolve contradictions:

- Controlled Experiments : Use deuterated solvents (e.g., D₂SO₄) to distinguish protonation effects.

- Computational Modeling : Apply density functional theory (DFT) to compare activation energies of proposed pathways.

- Isotopic Labeling : Track N-labeled HNO₃ to identify intermediate species via MS/MS.

Peer-reviewed frameworks for contradiction analysis, such as TRIZ-based methods, can systematize these approaches .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Key strategies include:

- Temperature Gradients : Gradual heating (5°C increments) during nitration reduces exothermic side reactions.

- Catalyst Screening : Lewis acids like FeCl₃ or zeolites improve regioselectivity for the ortho isomer.

- Flow Chemistry : Continuous-flow reactors enhance mixing and heat dissipation, reducing dimerization byproducts.

Statistical design of experiments (DoE) tools, such as factorial design, optimize these parameters .

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model interactions between this compound and catalysts. For example:

- Electrostatic Potential Maps : Identify reactive sites (e.g., nitro group’s partial positive charge).

- Transition State Analysis : Locate energy barriers for reactions like hydrogenation or sulfoxide formation.

Validate models with experimental data (e.g., kinetic isotope effects) to ensure accuracy .

Q. What protocols ensure reproducibility in biological assays involving this compound derivatives?

- Methodological Answer : Standardize:

- Sample Preparation : Use HPLC-purified derivatives (purity >95%) and confirm identity via H NMR.

- Assay Conditions : Control solvent (DMSO concentration ≤1%), pH (7.4 buffer), and temperature (37°C).

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw data uploaded to repositories like Zenodo.

Reproducibility checklists, as outlined in , preempt inconsistencies .

Contradiction and Data Analysis

Q. How should researchers address conflicting toxicity profiles reported for this compound in different studies?

- Methodological Answer : Discrepancies may stem from impurity variances or assay protocols. Mitigation steps:

- Batch Analysis : Compare purity certificates and quantify impurities (e.g., dinitro derivatives) via GC-MS.

- Dose-Response Curves : Re-evaluate toxicity using standardized cell lines (e.g., HEK293) and controls.

- Meta-Analysis : Apply Cochrane review methods to aggregate data and identify confounding variables .

Q. What frameworks guide the interpretation of contradictory spectral data for this compound derivatives?

- Methodological Answer : Use hierarchical clustering (e.g., PCA on NMR/IR datasets) to group similar compounds and flag outliers. For ambiguous peaks:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.